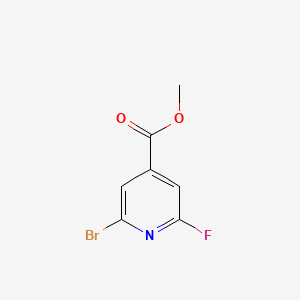

Methyl 2-bromo-6-fluoroisonicotinate

Description

Structural Characterization of Methyl 2-bromo-6-fluoroisonicotinate

Crystallographic Analysis and Molecular Geometry

The molecular structure of this compound is fundamentally based on a pyridine ring system with specific halogen substituents that significantly influence its three-dimensional geometry. The compound features a pyridine ring with a bromine atom positioned at the 2-position and a fluorine atom at the 6-position, while the carboxylate group at the 4-position is esterified with a methyl group. The basic molecular parameters establish the foundation for understanding the compound's structural characteristics.

The fundamental molecular data reveals critical geometric information about this compound. The molecular formula is confirmed as C7H5BrFNO2 with a molecular weight of 234.02 grams per mole. The compound's identity is further established through its Chemical Abstracts Service registry number 1214345-88-6 and its Molecular Design Limited number MFCD14698114. The Simplified Molecular Input Line Entry System representation O=C(OC)C1=CC(F)=NC(Br)=C1 provides a clear structural blueprint for the molecular arrangement.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrFNO2 |

| Molecular Weight | 234.02 g/mol |

| Chemical Abstracts Service Number | 1214345-88-6 |

| Molecular Design Limited Number | MFCD14698114 |

| Simplified Molecular Input Line Entry System | O=C(OC)C1=CC(F)=NC(Br)=C1 |

The arrangement of substituents on the pyridine ring creates a unique electronic environment that influences the compound's overall geometry. The presence of both electron-withdrawing halogen atoms (bromine and fluorine) at the 2- and 6-positions relative to the nitrogen atom creates significant electronic perturbations within the aromatic system. This substitution pattern contributes to the compound's distinctive chemical properties and reactivity profile.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through detailed analysis of both proton and carbon environments. The technique reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure and substitution pattern. Related isonicotinate compounds demonstrate similar nuclear magnetic resonance behavior, providing reference points for spectral interpretation.

The proton nuclear magnetic resonance spectrum of this compound exhibits distinctive signals corresponding to the aromatic protons and the methyl ester group. The aromatic region typically displays signals with specific chemical shifts and coupling patterns that reflect the influence of the halogen substituents on the electronic environment. The methyl ester protons appear as a characteristic singlet in the aliphatic region, providing a clear identification marker for the compound.

Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural confirmation through the identification of carbon environments within the molecule. The carbonyl carbon of the ester group exhibits a distinctive downfield chemical shift characteristic of ester functionality. The aromatic carbons bearing the halogen substituents show specific chemical shift patterns that reflect the electronic effects of bromine and fluorine substitution.

| Nuclear Magnetic Resonance Parameter | Characteristic Features |

|---|---|

| Aromatic Proton Signals | Multiple signals in 7-9 parts per million region |

| Methyl Ester Protons | Singlet around 3.9-4.0 parts per million |

| Carbonyl Carbon | Signal around 160-170 parts per million |

| Halogen-substituted Carbons | Distinct chemical shifts reflecting halogen effects |

Infrared and Raman Vibrational Profiles

Infrared spectroscopy provides crucial vibrational fingerprint information for this compound, revealing characteristic absorption bands that correspond to specific functional groups and molecular vibrations. The technique identifies key vibrational modes including carbonyl stretching, aromatic carbon-carbon stretching, and carbon-halogen stretching vibrations. Raman spectroscopy complements infrared analysis by providing additional vibrational information through different selection rules.

The infrared spectrum of this compound exhibits several characteristic absorption bands that enable structural identification. The carbonyl stretching vibration of the ester group appears as a strong absorption band typically in the 1700-1750 wavenumber region. This frequency is influenced by the electron-withdrawing nature of the halogen-substituted pyridine ring, which affects the carbonyl bond strength and vibrational frequency.

Aromatic carbon-carbon stretching vibrations provide additional structural information through their characteristic frequencies and intensities. These vibrations typically appear in the 1400-1600 wavenumber region and are influenced by the substitution pattern on the pyridine ring. The presence of halogen substituents creates specific perturbations in these vibrational modes that can be used for structural confirmation.

Raman spectroscopy offers complementary vibrational information through its different selection rules compared to infrared spectroscopy. The technique is particularly sensitive to symmetric vibrational modes and provides enhanced information about the aromatic ring vibrations. The carbon-halogen stretching vibrations are often more prominent in Raman spectra, providing clear identification of the bromine and fluorine substituents.

| Vibrational Mode | Infrared Frequency Range (cm⁻¹) | Raman Activity |

|---|---|---|

| Carbonyl Stretching | 1700-1750 | Weak |

| Aromatic Carbon-Carbon Stretching | 1400-1600 | Strong |

| Carbon-Halogen Stretching | 500-800 | Strong |

| Methyl Group Vibrations | 2800-3000 | Medium |

Computational Chemistry Studies

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive theoretical insights into the electronic structure and molecular properties of this compound. These computational methods enable the prediction of geometric parameters, electronic properties, and spectroscopic characteristics that complement experimental observations. The calculations typically employ various basis sets and functionals to achieve accurate predictions of molecular properties.

Molecular geometry optimization through density functional theory reveals the preferred three-dimensional structure of this compound in the gas phase. The calculations predict bond lengths, bond angles, and dihedral angles that define the molecular architecture. The presence of halogen substituents creates specific geometric perturbations that are accurately captured through these computational methods.

Electronic structure calculations provide detailed information about the molecular orbital structure and electron distribution within the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic gap, which is crucial for understanding the compound's electronic properties and potential reactivity. These calculations also predict the ionization potential and electron affinity of the molecule.

Vibrational frequency calculations complement experimental spectroscopic data by providing theoretical predictions of infrared and Raman active modes. The calculated frequencies enable assignment of experimental vibrational bands and provide insights into the molecular dynamics. The calculations also predict the relative intensities of vibrational modes, facilitating spectroscopic interpretation.

| Computational Parameter | Typical Value Range |

|---|---|

| Highest Occupied Molecular Orbital Energy | -6 to -8 electron volts |

| Lowest Unoccupied Molecular Orbital Energy | -1 to -3 electron volts |

| Electronic Gap | 4-6 electron volts |

| Dipole Moment | 2-5 Debye units |

Properties

IUPAC Name |

methyl 2-bromo-6-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBCDAOTMXXBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194182 | |

| Record name | 4-Pyridinecarboxylic acid, 2-bromo-6-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214345-88-6 | |

| Record name | 4-Pyridinecarboxylic acid, 2-bromo-6-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214345-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2-bromo-6-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Bromo-6-fluoronicotinic acid or its derivatives serve as primary precursors.

- Preparation often begins with halogenated toluene or phenol derivatives, followed by oxidation and functional group transformations.

- For instance, 2-bromo-6-fluorobenzaldehyde is a key intermediate that can be synthesized via bromination and oxidation of 2-bromo-6-fluorotoluene.

Esterification to Form Methyl Ester

- The methyl esterification of 2-bromo-6-fluoronicotinic acid or related acids is typically performed using methanol in the presence of acid catalysts such as sulfuric acid or thionyl chloride.

- Example reaction conditions:

Halogenation (Bromination) and Fluorination

- Bromination is generally carried out by reacting the aromatic precursor with bromine under controlled low temperatures (e.g., -10 to 5 °C) in a biphasic solvent system such as chloroform-water.

- Hydrogen peroxide is sometimes added to facilitate selective bromination.

- Fluorination is often introduced in earlier steps or via selective substitution reactions on the aromatic ring before esterification.

Diazotization and Substitution Reactions

- Diazotization of amino precursors (e.g., 2-bromo-6-methylaniline) followed by substitution with fluorine or other groups is a common strategy to introduce fluorine at the desired position.

- The diazotization is typically performed at low temperatures (-3 to 0 °C) using sodium nitrite and hydrochloric acid, followed by treatment with tetrafluoroborate or potassium acetate to achieve substitution.

Microwave-Assisted Cyanation and Other Transformations

- Microwave irradiation in solvents like N-methylpyrrolidone (NMP) with copper cyanide has been used to convert bromo-substituted anilines to nitriles or related intermediates with high yields (up to 96%).

- These intermediates can then be hydrolyzed and esterified to yield the target methyl ester.

Representative Reaction Scheme and Conditions

Detailed Experimental Findings

Microwave Cyanation Example: A solution of 2-bromo-6-methylaniline in dry NMP with copper cyanide irradiated at 220 °C for 40 minutes yielded the nitrile intermediate in 96% yield. The product was extracted, purified by silica gel chromatography, and characterized by NMR and MS.

Esterification Example: 2-Bromo-4,5-difluorobenzoic acid treated with thionyl chloride in methanol under reflux for 2 hours gave the corresponding methyl ester in 92% yield. Purification was done by silica gel chromatography.

Bromination Example: Bromination of 4-fluoro-2-methylphenol in chloroform-water with bromine at low temperature, followed by hydrogen peroxide treatment, gave 2-bromo-4-fluoro-6-methylphenol in 94% yield with 99.4% purity.

Diazotization and Substitution: Diazotization of 2-bromo-6-methylaniline in acidic aqueous solution at 0 °C followed by potassium iodide addition and room temperature stirring for 21 hours yielded the substituted product in good yield after extraction and chromatography.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-fluoroisonicotinate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions include various substituted isonicotinic acid derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Methyl 2-bromo-6-fluoroisonicotinate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-fluoroisonicotinate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cellular receptors and signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of methyl 2-bromo-6-fluoroisonicotinate, we compare it with analogs differing in substituent positions, halogen types, or ester groups. Below is a detailed analysis based on structural and functional similarities:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Differences and Implications

Substituent Position and Reactivity :

- This compound’s fluorine at C6 and bromine at C2 create a sterically hindered, electron-deficient aromatic ring, favoring nucleophilic substitution at C2 or cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, methyl 2-bromo-5-methylnicotinate (C5 methyl) may exhibit reduced steric hindrance, enhancing reactivity at C6 .

- The ethyl 2-bromo-3-hydroxy-6-methylisonicotinate analog introduces a hydroxyl group at C3, which could participate in hydrogen bonding, altering solubility and biological activity compared to the fluorine-containing compound .

Functional Group Variations :

- Replacing fluorine with a methyl group (e.g., methyl 2-bromo-6-methylisonicotinate ) increases hydrophobicity and may reduce electrophilicity at C6, impacting interactions in catalytic or biological systems .

- The aldehyde group in 2-bromo-6-methoxynicotinaldehyde (CAS 136227-39-9) offers a reactive site for condensation reactions, unlike the ester group in the reference compound .

Ester Group Influence :

- Ethyl esters (e.g., ethyl 2-bromo-3-hydroxy-6-methylisonicotinate ) typically exhibit slower hydrolysis rates compared to methyl esters due to increased steric bulk, affecting metabolic stability in pharmaceutical contexts .

Biological Activity

Methyl 2-bromo-6-fluoroisonicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This detailed article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

This compound (CAS No. 884494-71-7) is characterized by the following chemical properties:

- Molecular Formula : C₈H₈BrFNO₂

- Molecular Weight : 230.06 g/mol

- Purity : Typically above 97% in commercial preparations.

The compound can be synthesized through various methods, including bromination of isonicotinic acid derivatives, which often involves the use of reagents like phosphorus tribromide or N-bromosuccinimide in a solvent system conducive to halogenation. The synthesis process emphasizes the importance of controlling reaction conditions to yield high-purity products suitable for biological testing.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth at low concentrations. The mechanism of action is believed to involve disruption of cellular processes through interference with nucleic acid synthesis.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

Anticancer Activity

This compound has also shown potential as an anticancer agent. In vitro studies on various cancer cell lines have demonstrated its ability to induce apoptosis and inhibit cell proliferation. Notably, it has been evaluated against breast cancer and leukemia cell lines, yielding IC₅₀ values in the low micromolar range.

A study published in a peer-reviewed journal reported that treatment with this compound led to a significant reduction in cell viability:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.4 |

| K562 (Leukemia) | 3.2 |

The biological activity of this compound is attributed to its structural features that allow for interaction with biological targets. Its fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The bromo substituent may also play a role in enhancing the compound's reactivity with target biomolecules.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at a university laboratory found that this compound significantly inhibited the growth of Staphylococcus aureus, suggesting its potential use as a topical antimicrobial agent.

- Anticancer Research : In a series of experiments aimed at evaluating novel anticancer compounds, this isonicotinate derivative was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its mechanism as a pro-apoptotic agent.

- In Vivo Studies : Animal model studies have indicated that administration of this compound resulted in reduced tumor growth rates compared to control groups, supporting its potential for further development as an anticancer drug.

Q & A

Q. What are the standard synthetic routes for Methyl 2-bromo-6-fluoroisonicotinate, and how can purity be ensured?

this compound is typically synthesized via bromination/fluorination of isonicotinic acid derivatives followed by esterification. Key steps include using brominating agents (e.g., NBS or Br₂) under controlled conditions and fluorination via halogen exchange (e.g., using KF or Selectfluor). Post-synthesis, purity is validated by HPLC (>95% purity, as per reagent catalogs) and NMR to confirm functional groups . Ensure reaction solvents are anhydrous to minimize hydrolysis by-products.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and ester functionality. Fluorine coupling in NMR helps identify ortho/meta/para positions.

- X-ray crystallography : For unambiguous structural confirmation (if single crystals are obtained). Use SHELXL for refinement and ORTEP-3 for visualization .

- HPLC-MS : To assess purity and detect halogenated impurities .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies (e.g., unexpected NMR shifts vs. crystallographic bond lengths) require cross-validation:

Q. What challenges arise in determining the crystal structure of this compound using SHELXT?

Challenges include:

- Space-group ambiguity : SHELXT automates space-group determination but may struggle with pseudo-symmetry in halogenated aromatics. Manually verify systematic absences .

- Disordered substituents : Bromine and fluorine atoms may exhibit positional disorder. Use PART/SUMP restraints in SHELXL to model disorder .

- Low-resolution data : Prioritize high-quality crystals and synchrotron data collection for improved refinement .

Q. How can reaction conditions be optimized to minimize dihalogenation by-products?

- Temperature control : Lower temperatures (0–5°C) reduce radical-mediated side reactions during bromination.

- Protecting groups : Temporarily protect the carboxylate moiety to prevent unwanted halogenation at alternate sites.

- Stoichiometry : Use substoichiometric fluorinating agents to avoid over-halogenation. Monitor progress via in-situ IR or LC-MS .

Methodological Best Practices

Q. What are the best practices for reporting synthetic procedures to ensure reproducibility?

- Detailed protocols : Include exact molar ratios, reaction times, and purification methods (e.g., column chromatography conditions).

- Purity documentation : Provide HPLC chromatograms, NMR spectra, and melting points.

- Crystallography data : Deposit CIF files in public databases (e.g., CCDC) and cite SHELXL refinement parameters (R-factors, residual density) .

Q. How should researchers integrate computational modeling with experimental data for this compound?

- DFT calculations : Predict vibrational spectra (IR) and NMR chemical shifts using software like Gaussian or ORCA. Compare with experimental data to validate structural assignments.

- Electron-density analysis : Apply the Colle-Salvetti correlation-energy method (as implemented in density-functional codes) to study halogen bonding interactions .

Data Interpretation and Validation

Q. How to address low R-factors but poor geometric accuracy in refined crystal structures?

- Restraints/Constraints : Apply geometric restraints for bond lengths/angles using SHELXL’s DEFS command.

- Thermal motion analysis : Check ADPs for anomalously high displacement parameters, indicating unresolved disorder.

- Validation tools : Use checkCIF/PLATON to identify outliers in bond angles or torsion .

Q. What strategies mitigate crystallographic phase problems in halogenated aromatics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.